NDSB-195 (Dimethylethylammonium propane sulfonate, CAS 160255-06-1) is a specialized zwitterionic non-detergent sulfobetaine utilized extensively in structural biology, protein purification, and biomanufacturing workflows [1]. Unlike traditional surfactants, NDSB-195 features a short dimethylethyl hydrophobic group that prevents micelle formation while effectively shielding exposed hydrophobic patches on unfolded or aggregation-prone proteins [1]. For procurement and process development, its primary value lies in its ability to dramatically increase protein solubility, facilitate the renaturation of inclusion bodies, and act as a non-denaturing crystallization additive without altering buffer pH or significantly increasing solution viscosity [1].
Substituting NDSB-195 with traditional detergents (e.g., SDS, Triton X-100), classical osmolytes (e.g., glycerol, urea), or other NDSB variants often leads to process bottlenecks in protein recovery and structural analysis. Traditional detergents form micelles that are notoriously difficult to remove via dialysis and frequently denature sensitive enzymes, while classical osmolytes like glycerol drastically increase solution viscosity, complicating chromatography [2]. Even within the sulfobetaine family, substitution is not straightforward; replacing NDSB-195 with the aromatic NDSB-201 or NDSB-256 can alter UV absorbance profiles at 280 nm and has been shown to yield lower refolding efficiencies for specific complex fusion proteins [1]. Consequently, NDSB-195 is a non-interchangeable reagent for workflows requiring high optical clarity, easy dialyzability, and maximum functional protein recovery.
In comparative crystallization studies using lysozyme as a model protein, the addition of NDSB-195 dramatically increased maximum protein solubility compared to standard sodium chloride buffers. At a concentration of 0.25 M NDSB-195, the solubility of lysozyme nearly doubled, and at 0.75 M, the solubility nearly tripled, allowing for protein concentrations up to 75 mg/mL without precipitation [1]. Furthermore, Wilson plot analyses confirmed that this solubility enhancement did not compromise crystal quality [1].
| Evidence Dimension | Protein solubility limit (Lysozyme) |
| Target Compound Data | ~2x increase at 0.25 M; ~3x increase at 0.75 M (up to 75 mg/mL) |
| Comparator Or Baseline | Standard NaCl buffer without NDSB-195 |
| Quantified Difference | 200% to 300% increase in solubility |
| Conditions | pH 4.6, 20°C |
Allows structural biologists to achieve the ultra-high protein concentrations required for X-ray crystallography without triggering irreversible aggregation.
When recovering functional recombinant proteins from E. coli inclusion bodies, the choice of NDSB variant significantly impacts the final yield of correctly folded protein. In a comparative evaluation of GST-C/EBPβ refolding, NDSB-195 resulted in a higher yield of correctly folded, functional protein compared to structurally related sulfobetaines NDSB-201 and NDSB-256 [1]. The specific steric profile of the dimethylethyl group in NDSB-195 provides optimal transient shielding of hydrophobic domains during the refolding cascade [1].
| Evidence Dimension | Yield of correctly folded functional fusion protein |
| Target Compound Data | Highest yield of active GST-C/EBPβ |
| Comparator Or Baseline | NDSB-201 and NDSB-256 |
| Quantified Difference | NDSB-195 outperformed both NDSB-201 and NDSB-256 in functional protein recovery |
| Conditions | E. coli inclusion body renaturation assay |
Justifies the procurement of NDSB-195 over other NDSB variants when maximizing the recovery of high-value, difficult-to-fold recombinant fusion proteins.
Unlike classical osmolytes that rigidly lock protein conformations, NDSB-195 uniquely stabilizes proteins while enhancing local flexibility. NMR studies on Saccharomyces cerevisiae ubiquitin demonstrated that NDSB-195 (0.5 M) enhances the microsecond-millisecond dynamics of the β4-α2 loop [1]. Despite this increased flexibility, NDSB-195 simultaneously protected the protein against guanidium chloride-induced denaturation, raising the onset temperature of heat denaturation to 70°C in the presence of the chemical denaturant [1].
| Evidence Dimension | Onset temperature of heat denaturation in denaturant |
| Target Compound Data | 70°C (with 0.5 M NDSB-195) |
| Comparator Or Baseline | Baseline ubiquitin in guanidium chloride without NDSB-195 |
| Quantified Difference | Significant elevation of thermal denaturation threshold |
| Conditions | S. cerevisiae ubiquitin in guanidium chloride |
Provides a unique biophysical mechanism to rescue kinetically trapped misfolded states without sacrificing the overall thermodynamic stability of the protein.
Traditional solubilizing agents like Triton X-100 form large micelles and absorb strongly in the UV range, interfering with downstream purification. NDSB-195, owing to its short hydrophobic tail, does not form micelles, making it easily removable by standard dialysis . Furthermore, it lacks the aromatic pyridinium ring found in NDSB-201 or NDSB-256, meaning NDSB-195 exhibits no significant absorbance in the near-UV range (280 nm) .
| Evidence Dimension | UV absorbance at 280 nm and micelle formation |
| Target Compound Data | No micelle formation, optically clear at 280 nm |
| Comparator Or Baseline | Triton X-100 (forms micelles) and NDSB-201 (absorbs UV) |
| Quantified Difference | Zero interference at 280 nm and complete dialyzability |
| Conditions | Standard protein quantification and column purification workflows |
Eliminates the need for costly and time-consuming detergent removal steps, allowing direct UV quantification of proteins immediately after solubilization.
Ideal for formulating crystallization screens where target proteins (e.g., lysozyme, halophilic proteins) require high concentrations (up to 75 mg/mL) but are prone to precipitation in standard precipitants like ammonium sulfate [1].
The reagent of choice for refolding complex fusion proteins (e.g., GST-tagged transcription factors) expressed in E. coli, where it outperforms other NDSBs in yielding correctly folded, functional states [2].
Selected over aromatic NDSBs (like NDSB-201) and traditional detergents when downstream protocols require continuous UV monitoring at 280 nm, as NDSB-195 does not form micelles and does not interfere with protein absorbance signals .
Corrosive